

Spectroscopic data (NMR, IR, MS) of 2-Chloro-8-methoxyquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinoline

Cat. No.: B1587709

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-8-methoxyquinoline**

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structure of **2-Chloro-8-methoxyquinoline** (CAS: 74668-74-9), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the principles and expected outcomes of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C). This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation of the spectral features, grounded in the fundamental principles of chemical structure and electronics. The methodologies described herein represent a self-validating system for structural confirmation, ensuring a high degree of confidence in the identity and purity of the compound.

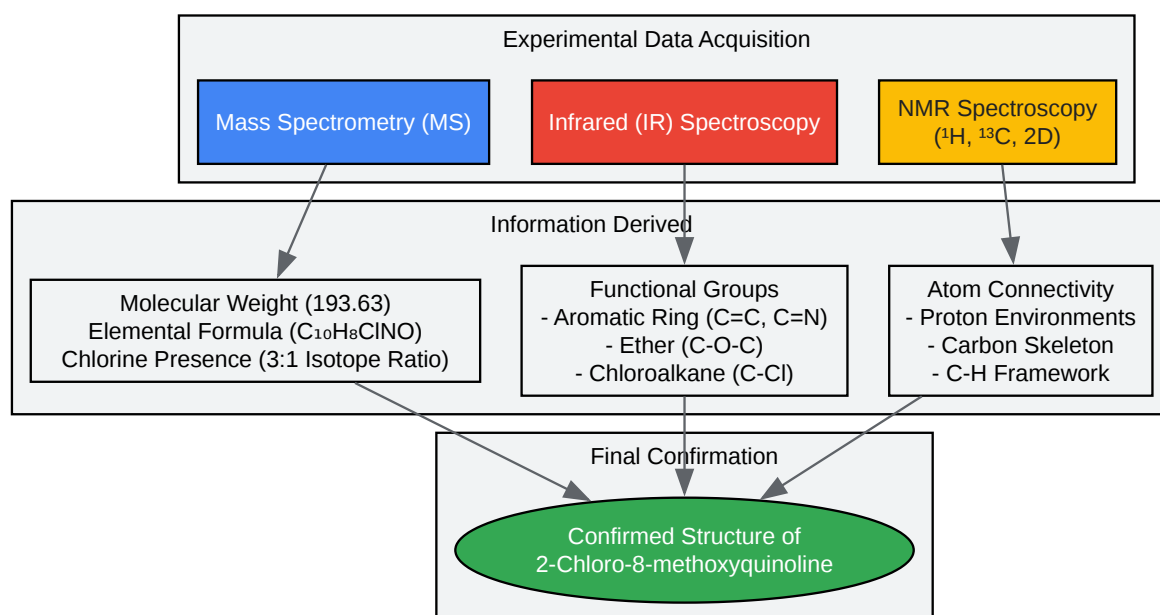
Introduction to 2-Chloro-8-methoxyquinoline

Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physical properties. **2-Chloro-8-methoxyquinoline** is a substituted quinoline featuring an electron-withdrawing chlorine atom at the C2 position and an electron-donating methoxy group at the C8 position.

This electronic push-pull arrangement makes it an interesting candidate for further functionalization and a valuable intermediate in organic synthesis.

Accurate structural elucidation is the bedrock of all subsequent research. This guide will walk through the integrated spectroscopic workflow used to confirm the molecule's identity, providing both the "what" (the data) and the "why" (the interpretation).

To facilitate a clear discussion, the following standardized numbering system for the quinoline ring will be used throughout this guide.



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References

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